(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one
Overview
Description
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one: is a chemical compound belonging to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen, nitrogen, and a double bond. This compound is notable for its chiral center, making it useful in various asymmetric synthesis applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzylamine and a suitable ketone.
Reaction Conditions: The reaction involves the formation of an oxazolidinone ring through a cyclization process, often using reagents like diethyl carbonate or phosgene under controlled conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives such as benzyl alcohol or benzoic acid.
Reduction: Reduction reactions can lead to the formation of benzylamine derivatives.
Substitution: Substitution reactions at the oxazolidinone ring can produce a variety of functionalized compounds.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Benzyl alcohol, benzoic acid.
Reduction Products: Benzylamine derivatives.
Substitution Products: Functionalized oxazolidinones.
Scientific Research Applications
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one: has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, influencing their activity.
Pathways Involved: It may affect metabolic pathways or signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxazolidinones, such as 5,5-dimethyl-oxazolidin-2-one and 4-phenyl-5,5-dimethyloxazolidin-2-one .
Uniqueness: The presence of the benzyl group in This compound provides it with distinct chemical properties and reactivity compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to act as a chiral auxiliary and its involvement in the synthesis of bioactive molecules underscore its importance in modern chemistry and pharmaceutical research.
Properties
IUPAC Name |
(4R)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGFEJKONZGOH-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NC(=O)O1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459425 | |
Record name | (4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204851-73-0 | |
Record name | (4R)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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